Product packaging for Dodecyl octanoate(Cat. No.:CAS No. 20292-09-5)

Dodecyl octanoate

Cat. No.: B1595537
CAS No.: 20292-09-5
M. Wt: 312.5 g/mol
InChI Key: OYQTUTLMOLEYNR-UHFFFAOYSA-N
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Description

General Overview of Fatty Esters in Advanced Chemical and Biochemical Systems

Fatty esters, the class of compounds to which dodecyl octanoate (B1194180) belongs, are integral to advanced chemical and biochemical systems. They are esters formed from a fatty acid and an alcohol. britannica.com In biological systems, lipids, including fats and oils (triglycerides), phospholipids, waxes, and steroids, are crucial for functions like energy storage, cell membrane structure, and signaling. nih.gov Fatty acid alkyl esters (FAAEs) are recognized for their potential as biofuels and their applications in cosmetics, lubricants, and coatings. frontiersin.org The properties of fatty esters, such as their hydrophobic nature and ability to form structures like micelles, make them valuable in various applications, including as surfactants, emulsifiers, and in drug delivery systems. ontosight.airesearchgate.net

Historical Perspectives and Evolution of Research on Long-Chain Alkyl Esters

Research into fatty acids and their derivatives dates back to the early 20th century, initially focusing on the separation of olein and stearin (B3432776) fractions. macbeth-project.eu The mid-20th century saw a shift towards studying plant oils and animal fats, with the introduction of new separation techniques. macbeth-project.eu The latter part of the century and the beginning of the 21st century brought a focus on sustainable development, significantly increasing research on fatty acid methyl esters (FAMEs) for biodiesel. macbeth-project.eu More recently, the unique properties of long-chain alkyl esters have garnered attention for their potential to enhance the biological activities of drugs and for their applications in materials science. researchgate.netacs.org

Current Research Landscape and Academic Significance of Dodecyl Octanoate Studies

The current research landscape for this compound and similar long-chain esters is diverse and expanding. In material science, its surfactant properties are explored for creating stable emulsions and foams. There is also interest in its use for synthesizing nanomaterials, such as vesicular structures for encapsulating active ingredients. In biochemistry, studies have investigated its role in lipid metabolism. A notable application is in the development of zymography methods for detecting lipases and esterases, where the in situ synthesis of this compound helps visualize enzyme activity. nih.gov Furthermore, the broader class of lipid nanoparticles (LNPs), which includes ester-based compounds, is at the forefront of pharmaceutical research, particularly for drug and vaccine delivery. acs.org The academic significance of this compound studies lies in its potential to contribute to advancements in these fields, offering a versatile molecular structure for various applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H40O2 B1595537 Dodecyl octanoate CAS No. 20292-09-5

Properties

IUPAC Name

dodecyl octanoate
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InChI

InChI=1S/C20H40O2/c1-3-5-7-9-10-11-12-13-15-17-19-22-20(21)18-16-14-8-6-4-2/h3-19H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYQTUTLMOLEYNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOC(=O)CCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H40O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9066592
Record name Octanoic acid, dodecyl ester
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Molecular Weight

312.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

20292-09-5
Record name Dodecyl octanoate
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Record name Dodecyl octanoate
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Record name Octanoic acid, dodecyl ester
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Record name Octanoic acid, dodecyl ester
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Record name Dodecyl octanoate
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Record name DODECYL OCTANOATE
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Advanced Synthetic Methodologies for Dodecyl Octanoate

Enzymatic Esterification Strategies

Enzymatic synthesis provides a green and highly specific alternative to traditional chemical methods for producing dodecyl octanoate (B1194180). smolecule.com This approach utilizes enzymes, primarily lipases and esterases, as biocatalysts. smolecule.com

Lipase-Catalyzed Synthesis Pathways

Lipases are widely employed for the synthesis of esters like dodecyl octanoate due to their ability to function in organic solvents and catalyze esterification reactions. The synthesis of cetyl octanoate, a similar wax ester, has been successfully achieved using immobilized lipases from Rhizomucor miehei and Candida antarctica. These enzymes can also be used in the synthesis of this compound. Lipase-catalyzed reactions are influenced by several factors, including the type of lipase (B570770), solvent, reaction time, and temperature. The use of immobilized lipases, such as Novozym 435 (lipase B from Candida antarctica), is particularly advantageous as it allows for easier separation of the catalyst from the reaction mixture and enhances enzyme stability. nih.gov

The general reaction for lipase-catalyzed synthesis of this compound involves the esterification of octanoic acid and dodecanol (B89629). In some cases, vinyl octanoate can be used as the acyl donor, which drives the reaction forward by preventing the reverse reaction. frontiersin.org

Esterase-Mediated Esterification Mechanisms

Esterases represent another class of enzymes capable of catalyzing the formation of esters. researchgate.net While lipases are generally more common for long-chain esters, certain esterases exhibit broad substrate specificity and can be effective for synthesizing short to medium-chain esters. researchgate.netmdpi.com A novel esterase, EST5, has shown potential for ester synthesis, demonstrating high activity under specific pH and temperature conditions. researchgate.netmdpi.com The mechanism of esterase-mediated esterification involves the formation of an acyl-enzyme intermediate followed by nucleophilic attack by the alcohol (dodecanol) to release the ester product.

Optimization of Biocatalytic Reaction Conditions and Yield

Optimizing reaction conditions is crucial for maximizing the yield of this compound in biocatalytic synthesis. Key parameters that are often manipulated include temperature, substrate molar ratio, enzyme concentration, and reaction time. Response surface methodology (RSM) is a statistical tool frequently used to model and optimize these parameters for various enzymatic processes. For the synthesis of cetyl octanoate, RSM has been employed to determine the optimal conditions for achieving high conversion rates. For instance, studies on similar ester syntheses have shown that factors like reaction time and enzyme amount are significant variables.

Table 1: Parameters Influencing Enzymatic Synthesis of Esters

ParameterEffect on ReactionTypical Optimized Range
Temperature Affects enzyme activity and stability.40-70 °C researchgate.netresearchgate.net
Substrate Molar Ratio (Acid:Alcohol) Influences reaction equilibrium and yield.1:1 to 1:2 researchgate.net
Enzyme Concentration Directly impacts the reaction rate.0.03% to 12% (w/w) researchgate.netresearchgate.net
Reaction Time Determines the extent of conversion.20 minutes to 96 hours researchgate.net
Agitation Speed Enhances mass transfer between substrates and enzyme.200-300 rpm researchgate.netfrontiersin.org

This table presents a general overview of parameters and their typical ranges based on various ester synthesis studies. Specific values for this compound synthesis may vary.

Chemical Synthesis Approaches

Conventional chemical methods, particularly acid-catalyzed esterification, remain a primary route for the industrial production of this compound.

Acid-Catalyzed Esterification Principles and Parameters

The fundamental principle of acid-catalyzed esterification, often referred to as Fischer esterification, involves the reaction of a carboxylic acid (octanoic acid) with an alcohol (dodecanol) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The catalyst protonates the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. chemistrysteps.com This reaction is reversible, and the removal of water, a byproduct, is essential to drive the equilibrium towards the formation of the ester.

Table 2: Typical Reaction Conditions for Acid-Catalyzed this compound Synthesis

ParameterCondition
Fatty Acid Octanoic acid (C8)
Alcohol Dodecanol (C12)
Catalyst Sulfuric acid or p-toluenesulfonic acid
Molar Ratio (Acid:Alcohol) 1:1 to 1:1.5
Temperature 150-200°C
Reaction Time 4-8 hours
Water Removal Continuous via reflux and Dean-Stark apparatus
Yield 80-90%

This interactive table summarizes the typical parameters for the acid-catalyzed synthesis of this compound.

Investigation of Alternative Chemical Synthetic Routes and Selectivity

While acid-catalyzed esterification is a well-established method, research into alternative chemical synthetic routes aims to improve selectivity, reduce harsh reaction conditions, and minimize byproducts. One such alternative is the Steglich esterification, which is a milder method that uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. organic-chemistry.org This method is particularly useful for substrates that are sensitive to strong acids. organic-chemistry.org

Other approaches involve the use of different catalysts to enhance selectivity. For instance, dodecatungstophosphoric acid has been used as a catalyst for the esterification of octanoic acid with various aliphatic alcohols. researchgate.net The use of alternative reagents, such as acyl chlorides or anhydrides, in the presence of a base like triethylamine (B128534) or pyridine, also represents different synthetic pathways. mdpi.com These methods can offer different reactivity profiles and may be advantageous in specific synthetic contexts.

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound is increasingly guided by the principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov Key areas of focus include the use of safer solvents, renewable feedstocks, and more efficient processes. Biocatalysis, particularly using enzymes like lipases, has emerged as a cornerstone of green synthetic routes for esters, offering high selectivity and operation under mild conditions. nih.govresearchgate.net

Solvent-Free and Reduced-Solvent Methodologies

A significant advancement in the green synthesis of esters like this compound is the move towards solvent-free systems (SFS). mdpi.com These methodologies offer numerous advantages, including increased volumetric productivity, simplified downstream processing, and the elimination of hazardous waste associated with traditional organic solvents. mdpi.com

Enzymatic esterification using immobilized lipases is particularly well-suited for solvent-free conditions. mdpi.com Lipases, which naturally catalyze the hydrolysis of fats, can reverse their function in low-water environments to form ester bonds. d-nb.inforesearchgate.net The immobilized lipase B from Candida antarctica (often known by its former trade name Novozym 435) is a frequently used and highly effective biocatalyst for this purpose. d-nb.infomdpi.com In a solvent-free process, the reactants themselves (dodecanol and octanoic acid) form the reaction medium.

Research has demonstrated high conversion rates for wax esters in solvent-free enzymatic synthesis. For instance, by using an equimolar mixture of the starting acid and alcohol with an immobilized lipase catalyst, conversions of 95–99% can be achieved. rsc.org A crucial aspect of driving the reaction towards completion is the continuous removal of water, a byproduct of esterification. rsc.org This can be accomplished by passing a stream of dry air through the reactor or applying a vacuum. rsc.orgsmolecule.com Studies comparing this enzymatic approach to traditional chemical esterification have shown that the solvent-free enzymatic process can consume 34% less energy and generates significantly less waste. rsc.org

A simplified mathematical tool, the Substrate-Enzyme Relation (SER), has been developed to optimize enzymatic ester synthesis in solvent-free systems by correlating the acid-to-alcohol molar ratio with the biocatalyst loading. researchgate.netmdpi.com This tool helps in predicting reaction behavior and identifying optimal conditions with fewer experiments, often leading to high conversions (above 90%) while potentially reducing the required amount of biocatalyst. researchgate.netmdpi.com

Catalyst SystemReactantsConditionsYield/ConversionReference
Novozym 435Octanoic acid, DodecanolSolvent-free, 60°CHigh Conversion researchgate.net
Immobilized LipaseCarboxylic acid, AlcoholSolvent-free, dry air stream95-99% Conversion rsc.org
Amberlyst-15Octanoic acid, OctadecanolSolvent-free, 120°C>95% Yield smolecule.com
Novozym 435Octanoic acid, 2-ethylhexanolSolvent-free, vacuum94% Yield smolecule.com

This table presents findings from various studies on ester synthesis under solvent-free conditions, illustrating the high efficiency of these green methodologies.

Mechanoenzymatic synthesis using bead mills represents another innovative reduced-solvent approach. This method can be conducted under neat (solvent-free) conditions or in unconventional media like deep eutectic solvents (DES). acs.org It has been shown to be effective for producing sugar esters, demonstrating a viable alternative to conventional heating. acs.org

Sustainable Feedstock Utilization and Process Intensification

The principles of green chemistry also emphasize the use of renewable resources as feedstocks. d-nb.info this compound is composed of dodecanol and octanoic acid, which can be derived from renewable plant-based sources rather than petrochemicals.

A key area of research is the utilization of lignocellulose, a non-food biomass from sources like beechwood, as a starting material. d-nb.info Through acid-catalyzed hydrolysis, lignocellulose can be broken down into its constituent monosaccharides, such as glucose and xylose. d-nb.info This sugar-rich fraction can then be used to create a deep eutectic solvent (DES), which acts as both the solvent and the substrate for lipase-catalyzed reactions. d-nb.info In a proof-of-principle study, this method was used to successfully synthesize glucose-octanoates and xylose-octanoates, demonstrating a pathway from a sustainable resource to valuable sugar esters with a conversion yield of 4.8%. d-nb.info This approach elegantly overcomes the challenge of low sugar solubility in traditional non-polar organic solvents where lipases are most active. d-nb.info

Process intensification aims to make chemical processes smaller, safer, and more energy-efficient. In the context of this compound synthesis, this can be achieved through continuous production methods. Fixed-bed reactors packed with a solid acid catalyst like Amberlyst-15 allow for the continuous esterification of octanoic acid. smolecule.com By maintaining a steady flow rate (e.g., 0.1–1 mL/min) at elevated temperatures (110–140°C), conversion rates exceeding 90% can be sustained, offering a significant improvement in efficiency over traditional batch processing. smolecule.com

Elucidation of Reaction Mechanisms Involving Dodecyl Octanoate

Hydrolysis Reaction Mechanisms

Hydrolysis of dodecyl octanoate (B1194180) results in the formation of its constituent fatty acid (octanoic acid) and alcohol (dodecanol). This process can occur through both enzymatic and abiotic pathways.

Enzymatic hydrolysis of esters like dodecyl octanoate is primarily carried out by esterases and lipases. These enzymes are ubiquitous in various biological tissues and play a key role in the metabolism of fatty acid esters. The general mechanism involves the catalytic action of the enzyme at the ester bond, leading to its cleavage.

Lipases, for instance, are highly efficient at catalyzing hydrolysis at the interface between hydrophobic droplets and water. mdpi.com Their primary metabolic function is to break down triacylglycerols into fatty acids and monoglycerides. mdpi.com The enzymatic hydrolysis of esters is a reversible reaction; under conditions where water is limited, these enzymes can also catalyze the formation of ester bonds. mdpi.com

The process of enzymatic degradation is a critical factor in the biodegradability of polyesters. frontiersin.org It typically involves two main steps: the adsorption of the enzyme's binding domain onto the polymer surface, followed by the hydrolysis of the polyester (B1180765) chains by the catalytic domain. frontiersin.org However, the interaction between the enzyme and the substrate does not always guarantee that hydrolysis will occur. frontiersin.org

Abiotic hydrolysis of esters can be catalyzed by either acids or bases. smolecule.com The mechanism of acid-catalyzed hydrolysis is notably different from that in an alkaline medium. researchgate.net While abiotic hydrolysis is a possible degradation pathway, it is not always considered a relevant one for certain esters. europa.eu

The rate of abiotic hydrolysis can be influenced by environmental conditions. For some polyesters, initial abiotic processes such as hydrolysis or oxidation can decrease the molecular weight and/or increase the hydrophilicity of the material, which in turn facilitates subsequent biotic degradation. nih.gov The presence of free hydroxyl and carboxyl groups, which can be formed during degradation, can have an autocatalytic effect on the hydrolysis rate. nih.gov

Enzymatic Hydrolysis Pathways

Oxidation Pathways and Degradation Product Formation

The oxidation of this compound can lead to the formation of the corresponding fatty acids and alcohols. In biological systems, the fatty acids released from the hydrolysis of esters can undergo further metabolic processes, including beta-oxidation and omega-oxidation. Beta-oxidation is a primary pathway for short-chain fatty acids, while omega-oxidation is relevant for long-chain fatty acids.

The degradation of long-chain alcohols, such as dodecanol (B89629), which is a product of this compound hydrolysis, can proceed through oxidation to form the corresponding aldehyde (1-dodecanal) and then the fatty acid (lauric acid). asm.org This lauric acid can then be activated with coenzyme A and enter the beta-oxidation pathway. asm.org

In some cases, oxidation can be initiated by monooxygenases. For example, recombinant E. coli expressing alkane monooxygenase has been shown to functionalize fatty acid methyl esters at the terminal (ω) position to produce terminal alcohols. researchgate.net This enzyme system can also further oxidize the alcohol to an aldehyde and a carboxylic acid. researchgate.net

The degradation of polymers in natural and man-made environments is often a combination of abiotic and biotic mechanisms, including biodegradation, chemical hydrolysis, photodegradation, and oxidation. acs.org Abiotic degradation can often be a prerequisite for subsequent biodegradation by microorganisms. acs.org

Reduction Mechanisms and Derivative Synthesis

The reduction of esters like this compound can yield fatty alcohols. This transformation is a key reaction in organic synthesis. For instance, a tandem reduction of octanoate has been achieved using a combination of indium(III) chloride and sodium borohydride (B1222165) in tetrahydrofuran (B95107). escholarship.org

This compound and similar esters can also serve as intermediates in the synthesis of more complex molecules. For example, 3-O-dodecyl xylofuranose (B8766934) derivatives have been synthesized and used as precursors for other compounds. chemrxiv.org The synthesis of these derivatives can involve multiple steps, including reduction of an azide (B81097) group to an amine, followed by guanidinylation. chemrxiv.org The choice of reducing agent and reaction conditions is critical to avoid unwanted side reactions, such as the reduction of other functional groups present in the molecule. chemrxiv.org

Mechanistic Insights from Kinetic Studies

Kinetic studies provide valuable information about the mechanisms of chemical transformations, including reaction rates and the factors that influence them.

For instance, in the study of phase transformations in polycrystalline materials, it was found that the activation energy for grain nucleation was significantly smaller than predicted by thermodynamic models. nih.gov In enzymatic catalysis, temperature-rate profiles can reveal a large negative activation heat capacity, indicating a decrease in vibrational modes as the enzyme-substrate complex approaches the transition state. acs.org The activation energy for proton transport in a polymer amine salt membrane was determined to be 50 kJ/mol. acs.org

The environment in which a reaction occurs, such as in a microheterogeneous system like a micelle, can affect thermodynamic parameters, including the activation energy. researchgate.net

Identification of Rate-Determining Steps in Ester Reactions

Acid-Catalyzed Esterification and Hydrolysis

In acid-catalyzed esterification, the reaction typically proceeds through a series of equilibrium steps. The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by an acid catalyst, which increases the electrophilicity of the carbonyl carbon. researchgate.net This is followed by a nucleophilic attack from the alcohol, forming a tetrahedral intermediate. researchgate.net Subsequently, a proton is transferred, and a water molecule is eliminated to form the ester. researchgate.net

For the reverse reaction, acid-catalyzed hydrolysis, a similar multi-step mechanism occurs where water acts as the nucleophile. libretexts.orgchemguide.co.uk The process begins with the protonation of the ester's carbonyl oxygen, followed by the nucleophilic attack of a water molecule on the carbonyl carbon. libretexts.orgchemguide.co.uk A proton transfer then occurs, leading to the elimination of an alcohol molecule and the formation of a carboxylic acid. libretexts.orgchemguide.co.uk

Base-Catalyzed Hydrolysis (Saponification)

Base-catalyzed hydrolysis, or saponification, involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. masterorganicchemistry.com This forms a tetrahedral intermediate, which then collapses to expel the alkoxide leaving group, resulting in a carboxylic acid. masterorganicchemistry.com The carboxylic acid is then deprotonated by the strong base present to form a carboxylate salt. masterorganicchemistry.com

The rate-determining step in base-catalyzed ester hydrolysis is typically the initial nucleophilic addition of the hydroxide ion to the carbonyl carbon to form the tetrahedral intermediate. masterorganicchemistry.com The reaction rate is dependent on the concentration of both the ester and the hydroxide ion.

Transesterification

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. This reaction can be catalyzed by either acids or bases. masterorganicchemistry.com In base-catalyzed transesterification, an alkoxide ion acts as the nucleophile, attacking the carbonyl carbon of the ester. masterorganicchemistry.com In acid-catalyzed transesterification, the alcohol is the nucleophile, and it attacks the protonated ester. masterorganicchemistry.com

Similar to esterification and hydrolysis, the rate-determining step in transesterification is generally the nucleophilic attack on the carbonyl carbon to form the tetrahedral intermediate. masterorganicchemistry.commdpi.com However, factors such as the adsorption of the alcohol onto the catalyst surface can also become rate-limiting in certain heterogeneous catalytic systems. mdpi.com For instance, in some studies on biodiesel production via transesterification, the adsorption of methanol (B129727) onto the catalyst has been identified as the rate-limiting step. mdpi.com

The following table summarizes kinetic data for related esterification reactions, providing insight into the factors affecting reaction rates.

Reactant 1Reactant 2CatalystTemperature (°C)Reaction OrderActivation Energy (kJ/mol)Reference
Hydrogenated Rosin (B192284)DodecanolTetrabutyl titanate210Second-order39.77 techscience.com
Oleic AcidEthanol (B145695)SnCl₂·2H₂O45-75First-order46.69 researchgate.net
Butyric Acidn-ButanolDowex 50Wx8-400Not SpecifiedEley-Rideal & Langmuir-Hinshelwood models fit wellNot Specified researchgate.net

The provided data, while not specific to this compound, illustrates general principles. For example, the esterification of hydrogenated rosin with dodecanol was found to be a second-order reaction, with an activation energy of 39.77 kJ·mol⁻¹. techscience.com In another study, the esterification of oleic acid with ethanol showed a first-order dependence on the catalyst concentration and an activation energy of 46.69 kJ·mol⁻¹. researchgate.net These findings highlight that the specific reactants and catalysts significantly influence the reaction kinetics and, by extension, the rate-determining step.

Sophisticated Analytical Characterization Techniques for Dodecyl Octanoate Research

Advanced Chromatographic Separations

Chromatography is fundamental to the analysis of dodecyl octanoate (B1194180), providing the means to separate it from reactants, byproducts, and other components in a sample matrix. wikipedia.orgadvancechemjournal.com

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and thermally stable compounds like dodecyl octanoate. ajpaonline.comchromforum.org It combines the high-resolution separation power of gas chromatography with the definitive identification capabilities of mass spectrometry.

In the context of this compound research, GC-MS is primarily used to assess the purity of a synthesized product. By separating the this compound from any residual starting materials (such as dodecanol (B89629) and octanoic acid) or side-products, the technique allows for a quantitative or semi-quantitative determination of its purity. mdpi.commdpi.com The retention time of the this compound peak under specific GC conditions serves as an initial identifier, while the mass spectrum provides a molecular fingerprint for confirmation.

Compositional analysis of mixtures containing this compound, such as essential oils or industrial formulations, is another key application. phcogj.comnih.gov The mass spectrometer fragments the eluted molecules in a reproducible manner, generating a unique mass spectrum. For this compound, electron ionization (EI) typically results in characteristic fragment ions. The NIST Mass Spectrometry Data Center reports key fragments that are instrumental for its identification. nih.gov

Table 1: Characteristic GC-MS Data for this compound

Property Value Source
Molecular Formula C₂₀H₄₀O₂ nih.gov
Molecular Weight 312.5 g/mol nih.gov
Kovats Retention Index 2160 (Standard non-polar column) nih.gov
Top Mass/Charge (m/z) Peaks 145, 57, 43 nih.gov

The top peak at m/z 145 is particularly significant as it corresponds to the McLafferty rearrangement product, a common fragmentation pathway for esters, which helps to confirm the octanoate moiety.

High-performance liquid chromatography (HPLC) is an indispensable tool for the analysis of compounds that may not be suitable for GC due to low volatility or thermal instability. wikipedia.orglabotronics.com For this compound, HPLC, particularly in the reversed-phase mode, is highly effective for both purification and reaction monitoring. advancechemjournal.com

During the synthesis of this compound (e.g., via esterification of octanoic acid and dodecanol), HPLC can be used to monitor the reaction's progress in real-time. nih.govbridgewater.edu Aliquots can be taken from the reaction mixture and analyzed to track the depletion of reactants and the formation of the ester product. This allows for the optimization of reaction conditions such as temperature, catalyst concentration, and reaction time. Because this compound lacks a strong UV chromophore, a universal detector like a Charged Aerosol Detector (CAD) or a Refractive Index (RI) detector is often employed. wikipedia.org

HPLC is also a powerful technique for the preparative separation and purification of this compound from complex mixtures, yielding a high-purity sample for further studies. advancechemjournal.com

Table 2: Illustrative HPLC Parameters for this compound Analysis

Parameter Typical Condition
Column C18 (Reversed-Phase)
Mobile Phase Gradient of Acetonitrile and Water
Detector Charged Aerosol Detector (CAD), Refractive Index (RI), or ELSD
Flow Rate ~1.0 mL/min
Column Temperature Ambient to 40°C

Hyphenated techniques, which couple a separation method with one or more spectroscopic detectors online, provide a wealth of information from a single analysis. researchgate.netijarnd.com For a compound like this compound, techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and liquid chromatography-nuclear magnetic resonance spectroscopy (LC-NMR) offer unparalleled characterization capabilities.

LC-MS/MS is used for the sensitive detection and structural confirmation of this compound. saiflucknow.org After separation by LC, the parent ion corresponding to this compound (m/z 313 for [M+H]⁺) can be isolated and subjected to collision-induced dissociation to generate fragment ions. This fragmentation pattern provides a second layer of structural confirmation, enhancing the certainty of identification in complex matrices. saiflucknow.org

LC-NMR allows for the acquisition of NMR spectra of compounds as they elute from the HPLC column. nih.gov This powerful technique can provide unambiguous structure elucidation of this compound and any related impurities or isomers without the need for prior isolation, combining separation and detailed structural analysis in a single experiment. uoc.gr

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Separation

Spectroscopic Characterization Methodologies

Spectroscopy is the definitive tool for elucidating the molecular structure of this compound and identifying its functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the ab initio structural elucidation of organic molecules like this compound. nih.govnih.gov Both ¹H NMR and ¹³C NMR are used to map the carbon-hydrogen framework of the molecule.

The ¹H NMR spectrum provides information on the chemical environment of all the hydrogen atoms. For this compound, distinct signals are expected for the methyl (CH₃) groups at both ends of the molecule, the methylene (B1212753) (CH₂) groups adjacent to the ester oxygen and carbonyl group, and the overlapping signals of the long alkyl chains.

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The carbonyl carbon of the ester group gives a characteristic signal in the downfield region (~170 ppm). The carbon attached to the ester oxygen also has a distinct chemical shift, as do the carbons of the two terminal methyl groups and the numerous methylene carbons in the alkyl chains. mdpi.com

Table 3: Predicted Characteristic NMR Chemical Shifts (δ) for this compound

Assignment ¹H NMR (ppm) ¹³C NMR (ppm)
Ester Carbonyl (C=O) - ~173-174
Methylene adjacent to ester O (-O-CH₂ -) ~4.0-4.1 (triplet) ~64-65
Methylene adjacent to C=O (-CH₂ -C=O) ~2.2-2.3 (triplet) ~34-35
Methylene chains (-CH₂-)n ~1.2-1.4 (multiplet) ~22-32
Terminal Methyl Groups (-CH₃) ~0.8-0.9 (triplet) ~14

Note: Values are approximate and can vary based on the solvent and instrument frequency.

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. researchgate.net

IR spectroscopy is particularly effective for identifying the key functional groups in this compound. libretexts.org The most prominent and diagnostic absorption is the strong C=O (carbonyl) stretch of the ester group, which typically appears in the range of 1730–1750 cm⁻¹. spectroscopyonline.com Other characteristic absorptions include the C-H stretching vibrations of the alkyl chains just below 3000 cm⁻¹ and the C-O stretching vibrations between 1000 and 1300 cm⁻¹. nih.govlibretexts.org

Table 4: Key Infrared (IR) Absorption Bands for this compound

Vibrational Mode Wavenumber (cm⁻¹) Intensity
C-H stretch (sp³ hybridized) 2850–2960 Strong
C=O stretch (ester) 1730–1750 Strong, Sharp
C-O stretch 1000–1300 Medium-Strong

Raman spectroscopy provides complementary information. columbia.edu While the C=O stretch is often weaker in Raman spectra compared to IR, the C-C skeletal vibrations and C-H stretching modes of the long alkyl chains are typically strong and well-defined. researchgate.netacs.org This makes Raman spectroscopy useful for studying the conformational order of the alkyl chains in this compound.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Interfacial and Colloidal Characterization Methods

The utility of this compound in various formulations, particularly in emulsions and surfactant systems, necessitates a thorough understanding of its behavior at interfaces and in colloidal dispersions. Techniques that probe these properties are essential for research and development.

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to determine the size distribution of small particles and molecules in suspension or solution. nih.gov For this compound research, DLS is invaluable for analyzing its aggregation state, particularly when it is a component of nanoemulsions, microemulsions, or micellar systems. researchgate.netkcl.ac.uk

The principle of DLS involves illuminating a sample with a laser and analyzing the time-dependent fluctuations in the intensity of the scattered light. unchainedlabs.com These fluctuations arise from the random, Brownian motion of the particles in the sample; smaller particles move more rapidly, causing faster fluctuations, while larger particles or aggregates move more slowly, leading to slower fluctuations. nih.govunchainedlabs.com

A digital correlator processes these intensity fluctuations to generate an autocorrelation function, from which the translational diffusion coefficient of the particles can be calculated. Using the Stokes-Einstein equation, this diffusion coefficient is then converted into a hydrodynamic radius, providing information on the average particle size and the polydispersity (the width of the size distribution). researchgate.net

In the context of this compound, DLS can be employed to:

Determine the droplet size distribution in oil-in-water emulsions where this compound constitutes the oil phase.

Monitor the stability of these emulsions over time by detecting changes in droplet size, such as coalescence or flocculation, which would manifest as an increase in the average hydrodynamic radius. sygnaturediscovery.com

Study the formation and size of micelles or other aggregates in systems containing this compound and other surfactants like sodium dodecyl sulfate (B86663). dntb.gov.ua

Zeta potential is a critical parameter for evaluating the stability of colloidal dispersions, including emulsions containing this compound. It is a measure of the magnitude of the electrostatic or charge repulsion/attraction between adjacent, similarly charged particles in a dispersion. labcompare.com

The surface of a droplet in an emulsion carries an electrical charge, which creates an electrical double layer of ions from the surrounding medium. The zeta potential is the electric potential at the boundary of this double layer, known as the slipping plane. labcompare.com Its value, measured in millivolts (mV), indicates the degree of repulsion between droplets.

Key principles regarding zeta potential include:

A high magnitude zeta potential (e.g., > ±30 mV) signifies strong electrostatic repulsion between particles, which helps to prevent them from aggregating or coalescing, thus leading to a stable dispersion. labcompare.com

A zeta potential value close to zero indicates minimal repulsion, making the dispersion unstable and prone to flocculation or coagulation. labcompare.com

For this compound-based emulsions, zeta potential is typically measured using a technique called Laser Doppler Electrophoresis or Electrophoretic Light Scattering (ELS). An electric field is applied across the sample, causing charged droplets to move towards the oppositely charged electrode. The velocity of this movement (electrophoretic mobility) is measured by detecting the Doppler shift in scattered laser light. This mobility is then used to calculate the zeta potential.

Factors such as the pH of the continuous phase and the type and concentration of any added surfactants (e.g., sodium octanoate, sodium dodecyl sulfate) can significantly influence the surface charge and, therefore, the zeta potential of the emulsion droplets. scholaris.ca By measuring the zeta potential under different formulation conditions, researchers can optimize the stability of products containing this compound.

Computational Chemistry and Molecular Modeling Studies of Dodecyl Octanoate Systems

Molecular Dynamics (MD) Simulations for Conformational and Interaction Analysis

Molecular dynamics (MD) simulations offer a powerful approach to explore the dynamic nature of dodecyl octanoate (B1194180), capturing its conformational flexibility and interactions with its environment over time. While specific MD studies on dodecyl octanoate are not extensively documented in publicly available literature, valuable insights can be drawn from simulations of structurally similar long-chain fatty acids and esters. u-tokyo.ac.jpaip.orgresearchgate.net

MD simulations of ultra-long-chain fatty acids (ULCFAs) embedded in lipid bilayers reveal significant conformational fluctuations. u-tokyo.ac.jpaip.org These molecules can adopt various shapes, including elongated, L-shaped, and turned conformations. u-tokyo.ac.jp The long alkyl chains exhibit a dynamic behavior, with the terminal end of the chain capable of flipping between different regions of a lipid bilayer. aip.orgresearchgate.net This dynamic repositioning is influenced by the surrounding lipid environment. aip.org For this compound, with its C12 alcohol and C8 acid chains, similar dynamic conformational changes can be anticipated, influencing its packing and interaction within various matrices.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations provide a detailed picture of the electronic structure of this compound, which is fundamental to understanding its reactivity and intermolecular interactions. These calculations, often employing methods like Density Functional Theory (DFT), can determine key electronic parameters. mdpi.comarabjchem.org

For ester-containing compounds, quantum chemical calculations can elucidate the distribution of electron density, identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and calculate the electrostatic potential (ESP). mdpi.comresearchgate.net The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a crucial indicator of molecular stability and reactivity. physchemres.org

In studies of various ester collectors, it was found that the properties of the C=S or C=O bond, such as bond length and bond order, are critical in determining their interaction with mineral surfaces. mdpi.com For this compound, the electronic environment around the ester group's carbonyl carbon and oxygen atoms will be a primary site for electrostatic interactions. Quantum chemical calculations can precisely map the ESP, highlighting regions of positive and negative potential that are susceptible to nucleophilic and electrophilic attack, respectively. mdpi.com

Furthermore, parameters such as ionization potential, which is the energy required to remove an electron, can be calculated to gauge the molecule's reactivity. mdpi.com For a series of alkyl gallates, it was shown that shorter alkyl chains resulted in superior antioxidant activity, a property linked to their electronic characteristics. bohrium.com While this compound is not primarily an antioxidant, this demonstrates how quantum chemical calculations can correlate electronic structure with chemical function.

Table 1: Illustrative Quantum Chemical Parameters for a Model Ester (based on related compounds)

ParameterDescriptionIllustrative Value
EHOMO Energy of the Highest Occupied Molecular Orbital-9.5 eV
ELUMO Energy of the Lowest Unoccupied Molecular Orbital1.5 eV
Energy Gap (ΔE) Difference between ELUMO and EHOMO11.0 eV
Dipole Moment (μ) Measure of the overall polarity of the molecule1.9 D
Ionization Potential Energy required to remove an electron9.5 eV

Note: These are illustrative values based on calculations for similar ester compounds and are intended to represent the types of data obtained from quantum chemical calculations.

Molecular Docking Studies for Ligand-Biomolecule Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand, such as this compound) to a second molecule (a receptor, typically a protein). nih.govresearchgate.net This method is instrumental in understanding how a small molecule might interact with a biological target at the atomic level. nih.gov While specific docking studies featuring this compound are not prevalent in the literature, the principles and findings from docking studies of similar molecules, like other esters and fatty acids, can provide valuable context.

The process of molecular docking involves sampling various conformations of the ligand within the binding site of the protein and then using a scoring function to estimate the strength of the interaction, often reported as a binding energy. researchgate.net These interactions are typically a combination of hydrogen bonds, hydrophobic interactions, and van der Waals forces. researchgate.net

For instance, molecular docking has been used to study the interaction of various small molecules with proteins like serum albumin. researchgate.net Given the long alkyl chains of this compound, it is expected that hydrophobic interactions would play a dominant role in its binding to proteins, likely favoring hydrophobic pockets on the protein's surface. The ester group could potentially participate in hydrogen bonding with appropriate amino acid residues in a binding site. researchgate.net Molecular docking studies on other proteins have shown that even subtle changes in the ligand's structure can significantly alter its binding mode and affinity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its physicochemical properties or biological activity. researchgate.net These models are valuable for predicting the properties of new or untested chemicals, like this compound, based on the known properties of similar compounds.

Predictive Modeling of Physicochemical Behavior

QSAR models can be developed to predict a wide range of physicochemical properties, which are crucial for understanding the environmental fate and behavior of a substance. For homologous series of chemicals like fatty acid esters, properties such as boiling point, melting point, vapor pressure, and water solubility are often correlated with structural features like the length of the alkyl chain. europa.eu

Generally, for fatty acid methyl esters, as the chain length increases, the boiling and melting points increase, while the vapor pressure and relative density tend to decrease. europa.eu Lipophilicity, measured by the octanol-water partition coefficient (log Kow), increases with the number of carbon atoms in the alkyl chains. europa.eu QSAR models for esters have been developed to predict properties like the rate of hydrolysis, which is a key process in their environmental degradation. acs.org These models often highlight the importance of the electronic structure around the ester group in determining the reaction rate. acs.org

Table 2: Predicted Physicochemical Properties of this compound using QSAR Models (Illustrative)

PropertyPredicted ValueQSAR Model Basis
Log Kow (Octanol-Water Partition Coefficient) ~8.5Based on chain length and ester group contribution
Water Solubility Very LowInversely correlated with Log Kow
Vapor Pressure LowDecreases with increasing molecular weight
Boiling Point HighIncreases with increasing chain length

Note: These values are illustrative and based on general QSAR principles for long-chain aliphatic esters.

QSAR Approaches in Ecotoxicological Profiling

QSAR models are extensively used in ecotoxicology to predict the potential adverse effects of chemicals on various organisms, thereby reducing the need for extensive animal testing. nih.govnih.gov For aliphatic esters, QSAR models have been developed to predict their aquatic toxicity towards organisms like Tetrahymena pyriformis, fish, and daphnia. researchgate.netnih.goveurekaselect.comresearchgate.netnih.gov

These models typically use molecular descriptors that capture key structural and physicochemical features of the esters. The toxicity of aliphatic esters is often linked to their hydrophobicity (log Kow), as this governs their ability to partition into biological membranes. researchgate.net For long-chain esters, there can be a "cut-off" effect where increasing the chain length beyond a certain point leads to a decrease in toxicity, often due to reduced bioavailability because of very low water solubility. researchgate.net

For this compound, its high predicted log Kow suggests a potential for bioaccumulation, but its low water solubility might limit its bioavailability and thus its acute toxicity to aquatic organisms. europa.eu QSAR tools like ECOSAR can be used to predict the ecotoxicity profile of compounds like this compound. These models provide a valuable first-tier assessment of the potential environmental risk posed by the substance. nih.gov

Mechanistic Investigations of Environmental Degradation Pathways of Dodecyl Octanoate

Biodegradation Mechanisms

The breakdown of dodecyl octanoate (B1194180) in the environment is significantly influenced by microbial activity. Both aerobic and anaerobic conditions facilitate its degradation, primarily through the action of specific microbial enzymes that target its ester bond.

Aerobic Degradation Processes and Metabolite Identification

Under aerobic conditions, the biodegradation of dodecyl octanoate is initiated by microbial enzymes that hydrolyze the ester linkage. This initial step yields dodecanol (B89629) and octanoic acid. The presence of oxygen allows microorganisms to efficiently break down these intermediate products. enviro.wikiclu-in.org

The resulting fatty alcohol (dodecanol) and fatty acid (octanoic acid) are then typically metabolized through β-oxidation. researchgate.neteuropa.eu In this process, the long hydrocarbon chains are sequentially shortened, producing acetyl-CoA. researchgate.net This acetyl-CoA then enters the tricarboxylic acid (TCA) cycle, ultimately leading to the production of carbon dioxide, water, and new cell biomass. researchgate.net

The general pathway for the aerobic degradation of the constituent parts of this compound can be summarized as follows:

Terminal Oxidation: The initial step for the alkane chains involves the oxidation of a terminal methyl group to a primary alcohol, which is then further oxidized to an aldehyde and then to a fatty acid. researchgate.net

β-Oxidation: The resulting fatty acids are then degraded through the β-oxidation pathway, where two-carbon units are cleaved off in each cycle in the form of acetyl-CoA. researchgate.neteuropa.eu

Key metabolites in the aerobic degradation of this compound would include:

Dodecanol

Octanoic acid

Various shorter-chain fatty acids (as intermediates of β-oxidation)

Acetyl-CoA

The complete mineralization under aerobic conditions results in the conversion of the organic carbon in this compound to carbon dioxide. researchgate.netmiljodirektoratet.no

Anaerobic Degradation Pathways and End Products

In the absence of oxygen, the degradation of this compound proceeds through anaerobic pathways, which are generally slower than aerobic processes. enviro.wiki The initial hydrolysis of the ester bond to dodecanol and octanoic acid still occurs. However, the subsequent breakdown of these intermediates involves different electron acceptors and metabolic routes. enviro.wikinih.gov

Anaerobic degradation is a multi-step process often involving the cooperation of different types of microorganisms. nih.gov The breakdown of the fatty acid and alcohol components can proceed via several mechanisms, including:

Fumarate Addition: For the alkane portion (dodecyl chain), a common anaerobic activation mechanism is the addition of the hydrocarbon to fumarate, forming an alkylsuccinate derivative. nih.govfrontiersin.org This reaction is catalyzed by enzymes like benzylsuccinate synthase. enviro.wiki Subsequent metabolism of the succinate (B1194679) adduct leads to the formation of fatty acyl-CoA, which can then enter the β-oxidation pathway. nih.gov

Carboxylation: Another potential pathway for alkane activation under anaerobic conditions is direct carboxylation, although this is less commonly documented for long-chain alkanes. frontiersin.org

The end products of anaerobic degradation depend on the terminal electron acceptor used by the microbial community. miljodirektoratet.no Common end products include:

Methane (CH₄): Under methanogenic conditions, acetogenic bacteria convert the fatty acid intermediates into acetate, hydrogen, and carbon dioxide, which are then used by methanogenic archaea to produce methane. nih.gov

Carbon Dioxide (CO₂): Carbon dioxide is a common end product of various anaerobic respiration processes. nih.gov

Hydrogen Sulfide (B99878) (H₂S): If sulfate (B86663) is used as the electron acceptor (by sulfate-reducing bacteria), hydrogen sulfide will be produced. enviro.wiki

Microbial Enzyme Systems in Ester Biodegradation

The key to the biodegradation of this compound is the enzymatic cleavage of its ester bond. This is primarily accomplished by a class of enzymes known as hydrolases, specifically carboxylester hydrolases. davidmoore.org.uk This group includes lipases and esterases, which are differentiated by their substrate preference. davidmoore.org.ukmdpi.com

Lipases (EC 3.1.1.3): These enzymes are typically more active on water-insoluble esters with long-chain fatty acids. davidmoore.org.uknih.gov Given the long alkyl chains of this compound, lipases are expected to play a significant role in its hydrolysis. Lipases are produced by a wide variety of bacteria and fungi, including species of Pseudomonas, Candida, Aspergillus, and Rhizopus. mdpi.com

Esterases (EC 3.1.1.1): Esterases generally prefer to hydrolyze water-soluble esters with shorter acyl chains. davidmoore.org.uk While perhaps less specific for this compound than lipases, some esterases may still exhibit activity.

Cutinases (EC 3.1.1.74): These enzymes have properties of both lipases and esterases and are known to degrade polyesters. mdpi.comnih.gov They could also potentially hydrolyze this compound.

The enzymatic degradation of esters is a surface erosion process where the enzyme first adsorbs to the substrate and then catalyzes the hydrolysis of the ester bonds. nih.gov The efficiency of these enzymes can be influenced by environmental factors such as temperature, pH, and the presence of inducing substances. worldwidejournals.com

Table 1: Key Microbial Enzymes in Ester Biodegradation

Enzyme ClassEC NumberPrimary Substrate PreferencePotential Role in this compound Degradation
Lipases3.1.1.3Water-insoluble long-chain triglycerides and esters. davidmoore.org.ukPrimary enzyme for hydrolysis of the ester bond. davidmoore.org.uknih.gov
Esterases3.1.1.1Water-soluble short-chain esters. davidmoore.org.ukPotential for hydrolysis, though may be less efficient than lipases.
Cutinases3.1.1.74Cutin (a plant polyester); shows broad substrate specificity. mdpi.comCapable of hydrolyzing ester bonds in various polyesters and could act on this compound. mdpi.comnih.gov
This table is generated based on the provided text and general knowledge of enzyme classification.

Abiotic Degradation Mechanisms in Environmental Matrices

Photodegradation Processes

Photodegradation involves the breakdown of chemical compounds by light energy, particularly ultraviolet (UV) radiation from the sun. While detailed studies specifically on the photodegradation of this compound are not widely available, the general principles of organic molecule photolysis can be applied. The process can be influenced by factors such as the presence of photosensitizers in the environment. mdpi.com The ester functional group itself does not strongly absorb sunlight, but impurities or other substances in the environmental matrix can initiate or accelerate photodegradation.

Chemical Hydrolysis in Aquatic Environments

Chemical hydrolysis is a significant abiotic degradation pathway for esters in aquatic environments. researchgate.net This process involves the cleavage of the ester bond by reaction with water, yielding the parent alcohol (dodecanol) and carboxylic acid (octanoic acid).

The rate of hydrolysis is highly dependent on the pH of the water:

Neutral Hydrolysis: At neutral pH, the reaction with water is generally slow.

Acid-Catalyzed Hydrolysis: In acidic conditions, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more susceptible to nucleophilic attack by water. acs.org

Base-Catalyzed Hydrolysis (Saponification): Under alkaline (basic) conditions, the hydroxide (B78521) ion (OH⁻), a strong nucleophile, directly attacks the carbonyl carbon. researchgate.net This process is typically much faster than neutral or acid-catalyzed hydrolysis. researchgate.net

The general mechanism for base-catalyzed hydrolysis involves the formation of a tetrahedral intermediate, which then collapses to form the carboxylate anion and the alcohol. researchgate.net The rate of hydrolysis can be influenced by temperature and the presence of other substances in the water that can act as catalysts. researchgate.netacs.org

Table 2: Summary of Abiotic Degradation Pathways

Degradation MechanismEnvironmental MatrixKey FactorsPrimary Products
PhotodegradationAir, Water, Soil SurfaceLight intensity (UV radiation), presence of photosensitizers.Potentially smaller organic molecules through radical reactions.
Chemical HydrolysisAquatic EnvironmentspH, temperature. researchgate.netacs.orgDodecanol and Octanoic Acid.
This table is generated based on the provided text and general knowledge of chemical degradation processes.

Environmental Persistence and Bioavailability Research

The environmental fate of this compound, a long-chain fatty acid ester, is governed by its persistence in various environmental compartments and its bioavailability to microorganisms. Research into these aspects is crucial for understanding its potential ecological impact. While specific data on this compound is limited, studies on analogous long-chain esters provide significant insights into its expected behavior in the environment. The persistence of such compounds is not only a function of their intrinsic chemical properties but is also heavily influenced by the characteristics of the receiving environment. mdpi.comcitrusindustry.net

The environmental fate and mobility of this compound are dictated by a combination of its physicochemical properties and various environmental factors. As an ester of a long-chain alcohol (dodecanol) and a medium-chain fatty acid (octanoic acid), its large molecular size and lipophilic nature suggest a tendency to partition to organic matter in soil and sediment, which can reduce its mobility in aqueous systems. epa.gov The primary degradation pathway for esters like this compound is hydrolysis, which can be either abiotic or biotic, cleaving the ester bond to form dodecanol and octanoic acid. numberanalytics.comteamaquafix.com

pH: The rate of hydrolysis of esters is significantly influenced by pH. The reaction can be catalyzed by both acids and bases. numberanalytics.com

Temperature: Higher temperatures generally accelerate the rates of both chemical and biological degradation processes by increasing the kinetic energy of molecules and enhancing microbial activity. nih.govproplate.com

Microbial Populations: The presence of diverse and adapted microbial communities is fundamental for the biodegradation of this compound. Bacteria and fungi that produce lipase (B570770) and esterase enzymes are primarily responsible for breaking down the ester. teamaquafix.comnih.gov The density and diversity of these microbial populations can vary significantly between different soils and aquatic environments. citrusindustry.net

Soil and Sediment Composition: The amount of organic carbon in soil and sediment plays a crucial role in the mobility of hydrophobic compounds like this compound. Higher organic content can lead to increased adsorption, thereby reducing its concentration in the water phase and potentially lowering its bioavailability and degradation rate. epa.govnih.gov

Oxygen Availability: The presence or absence of oxygen determines whether aerobic or anaerobic degradation pathways are dominant. Aerobic degradation is generally faster and leads to the formation of carbon dioxide and water. teamaquafix.com Anaerobic degradation proceeds at a slower rate and involves different microbial consortia, initially hydrolyzing the ester and then breaking down the fatty acid and alcohol through processes like β-oxidation. teamaquafix.comresearchgate.netnih.gov

Presence of Other Substances: The presence of other organic compounds or contaminants can affect the degradation of this compound. For instance, some substances may be co-metabolized, while others might be toxic to the degrading microorganisms. nih.gov

The interplay of these factors determines the ultimate persistence and distribution of this compound in the environment.

Table 1: Key Factors Affecting the Environmental Fate and Mobility of this compound

Factor Influence on Degradation and Mobility Relevant Processes
pH Affects the rate of chemical hydrolysis; optimal ranges exist for microbial enzymatic activity. Abiotic Hydrolysis, Biodegradation
Temperature Higher temperatures generally increase degradation rates. Abiotic Hydrolysis, Biodegradation
Microbial Activity Presence of esterase-producing microbes is crucial for biodegradation. Biodegradation
Soil/Sediment Organic Matter High organic matter increases adsorption, reducing mobility and potentially bioavailability. Adsorption, Mobility
Oxygen Status Determines aerobic (faster) versus anaerobic (slower) degradation pathways. Biodegradation
Water Availability Water is essential for hydrolysis reactions. Abiotic Hydrolysis, Biodegradation

Hydrolysis: The initial and often rate-limiting step in the degradation of this compound is the hydrolysis of the ester bond. teamaquafix.com This reaction can occur abiotically, with the rate being dependent on pH and temperature. numberanalytics.com However, microbial-mediated enzymatic hydrolysis is typically the more significant pathway in biologically active environments. nih.gov Studies on other esters show that the rate of hydrolysis can be influenced by the molecular structure, with longer alkyl chains sometimes exhibiting slower hydrolysis rates. acs.org

Biodegradation in Soil: In soil environments, this compound is subject to biodegradation by a wide array of microorganisms. lyellcollection.org The dissipation rate in soil is often described by first-order kinetics. researchgate.net For example, a study on ioxynil (B1672095) octanoate, a herbicide containing an octanoate ester, showed a rapid dissipation in soil with a half-life of less than 1.78 days, indicating that the octanoate moiety is readily biodegradable. teamaquafix.com Another registration dossier reported a half-life of 7 days for octanoate, though the specific compound and conditions were not detailed. europa.eu The degradation rate in soil is highly dependent on factors like microbial biomass, soil moisture, and temperature. citrusindustry.net

Biodegradation in Aquatic Systems: In aquatic environments, the degradation of this compound would also be primarily driven by microbial activity. The compound's low water solubility would likely lead to its partitioning to suspended solids and sediments. epa.gov Biodegradation rates in water can be influenced by the acclimation of microbial populations. researchgate.net Studies on fatty acid methyl esters (FAMEs) have shown that they are readily biodegradable under aerobic conditions in aquatic systems, with mineralization rates of 60-100% reported within 21-28 days in laboratory tests using sewage sludge inoculum. lyellcollection.org Anaerobic degradation in sediments is also possible but generally occurs at a slower rate than aerobic degradation. researchgate.netnih.gov Research on phthalate (B1215562) esters has shown that those with shorter alkyl chains degrade more rapidly than those with longer chains under anaerobic conditions. researchgate.net

Anaerobic Degradation: Under anaerobic conditions, such as in buried sediments or some wastewater treatment processes, long-chain fatty acids and their esters are known to be biodegradable, although often at slower rates than under aerobic conditions. researchgate.netnih.gov The process involves hydrolysis followed by β-oxidation by syntrophic bacteria in cooperation with methanogens. nih.govnih.gov The structure of the ester can impact the rate and completeness of anaerobic biodegradation. researchgate.net

Due to the lack of specific kinetic data for this compound, a precise assessment is challenging. However, based on the rapid degradation of the octanoate moiety in other compounds and the general biodegradability of long-chain esters, it is expected that this compound would not be highly persistent in most biologically active environmental media.

Table 2: Summary of Expected Degradation Behavior of this compound in Different Environmental Media

Environmental Medium Primary Degradation Pathway Expected Rate Influencing Factors
Aerobic Soil Microbial Biodegradation Relatively Rapid Microbial population, temperature, moisture, soil type
Aerobic Water Column Microbial Biodegradation Moderate to Rapid Microbial population, temperature, nutrient availability
Anaerobic Sediment Anaerobic Biodegradation Slow to Moderate Redox potential, microbial consortia, temperature

Table 3: List of Chemical Compounds Mentioned

Compound Name
This compound
Dodecanol
Octanoic acid
Ioxynil octanoate
Fatty acid methyl esters (FAMEs)
Phthalate esters
Carbon dioxide

Ecotoxicological Mechanisms and Environmental Impact Research of Dodecyl Octanoate

Uptake, Metabolism, and Excretion Mechanisms in Environmental Organisms

The environmental fate and impact of dodecyl octanoate (B1194180) are intrinsically linked to its absorption, distribution, metabolism, and excretion (ADME) by organisms. epa.gov These toxicokinetic processes determine the internal concentration of the chemical over time and, consequently, its potential for toxicity. nih.gov For aquatic organisms, the primary routes of uptake, or absorption, are through direct contact and transfer across biological membranes like gills and intestinal walls. up.ptfrontiersin.org The lipid solubility of a chemical is a critical property influencing its absorption, with more lipid-soluble substances generally being absorbed more readily. up.pt

Once absorbed, dodecyl octanoate undergoes distribution throughout the organism's body. epa.gov If a substance is not efficiently excreted, it can be distributed to and stored in various tissues, such as the liver, kidneys, or fat, potentially leading to cumulative toxicity. up.pt

Metabolism, or biotransformation, is a key process for detoxifying foreign substances (xenobiotics). wikipedia.org In the case of esters like this compound, enzymatic hydrolysis by esterases is a primary metabolic pathway. This process breaks the ester down into its constituent alcohol (dodecanol) and fatty acid (octanoic acid), which can then be further metabolized. The liver is the main site for the metabolism of xenobiotics. up.ptwikipedia.org This biotransformation can either decrease a chemical's toxicity by converting it into a more readily excretable form or, in some cases, increase its toxicity through a process called bioactivation. wikipedia.org

Excretion is the final step in eliminating the substance from the body. epa.gov For aquatic organisms, elimination, also known as depuration, primarily occurs through diffusive transfer across gill surfaces and intestinal walls, as well as the excretion of metabolites. up.pt The rate of elimination is often described by a substance's half-life, which is the time required to remove 50% of it from the bloodstream. up.pt

Table 1: Overview of ADME Processes for this compound in Environmental Organisms

Process Description Key Factors Primary Sites in Aquatic Organisms
Absorption The uptake of the chemical from the environment into the organism. epa.govLipid solubility, molecular size, environmental concentration. up.ptGills, skin, gastrointestinal tract. up.pt
Distribution The transport of the chemical within the organism's body. epa.govBlood flow, tissue affinity.Liver, fat tissues, kidneys. up.pt
Metabolism The chemical transformation of the substance within the organism. up.ptEnzymatic activity (e.g., esterases). Liver. up.ptwikipedia.org
Excretion The removal of the substance and its metabolites from the organism. epa.govWater solubility of metabolites.Gills, urine, feces. up.ptwikipedia.org

Mechanisms of Sub-Lethal Effects on Ecosystem Components

Even at concentrations that are not lethal, this compound can exert sub-lethal effects on organisms, which can have cascading impacts on ecosystem functioning. nih.govunivali.br These effects can manifest as changes in physiological performance, such as growth and reproduction. nih.gov For instance, exposure to certain toxicants has been shown to reduce egg and fecal pellet production in the planktonic copepod Acartia tonsa and delay egg hatching time. univali.br

Sub-lethal effects are often the result of the chemical interfering with specific biological pathways. mdpi.com For example, some chemicals can act as endocrine disruptors, interfering with the hormonal systems of organisms and affecting reproductive behaviors. Other sub-lethal impacts can include alterations in metabolic capacity and detoxification processes. researchgate.net The toxicity of surfactants, a category that includes some esters, has been linked to their hydrophobic alkyl chain, with toxicity often increasing as the critical micelle concentration decreases. researchgate.net

These individual-level impacts can have broader ecological consequences, particularly if the affected organisms are habitat-forming species. nih.gov Stressors can affect all levels of biological organization, from individual organisms to entire ecosystems, ultimately impacting the services these ecosystems provide. nih.gov

Table 2: Examples of Sub-Lethal Effects of Chemical Stressors on Aquatic Organisms

Organism Type Sub-Lethal Effect Potential Ecosystem-Level Consequence Reference
Planktonic CopepodsReduced egg production, delayed hatching.Disruption of population maintenance and food web dynamics. univali.br
Bivalves (e.g., clams, mussels)Disturbance in redox homeostasis, altered biochemical performance.Reduced resilience to other environmental stressors, impacts on growth and reproduction. researchgate.net
Habitat-Forming Species (e.g., corals, seaweeds)Reduced photosynthetic efficiency.Degradation of habitat quality and function. nih.gov
Freshwater Sludge WormsAlterations in protein levels and oxidative stress markers.Can serve as a bioindicator for environmental contamination. nih.gov

Application of Omics Technologies in Ecotoxicological Assessment

"Omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, are increasingly being used to provide a deeper understanding of the ecotoxicological effects of chemicals like this compound. numberanalytics.comoecd.org These technologies allow for the comprehensive measurement of molecular changes within an organism following exposure to a substance. oecd.org

The primary applications of omics in ecotoxicology include:

Identifying Mechanisms of Action: By analyzing changes in gene expression (transcriptomics), protein levels (proteomics), and metabolic pathways (metabolomics), researchers can elucidate the specific molecular pathways that a chemical disrupts. numberanalytics.comoecd.org

Biomarker Identification: Omics can help identify sensitive biomarkers of exposure and effect, which can be used for early detection of environmental contamination. numberanalytics.com

Predictive Toxicology: The data generated from omics studies can be used to predict the potential toxicity of chemicals and to group them into categories based on their mode of action. oecd.org

Ecotoxicogenomics, the application of these technologies to ecologically relevant species, aims to link chemical exposure to alterations in the expression of biomolecules and to understand the resulting physiological disturbances. researchgate.net For example, studies have used transcriptomics to observe the induction of metabolism-related genes in the nematode Caenorhabditis elegans following chemical exposure. nih.gov

Despite their potential, the application of omics in regulatory ecotoxicology faces challenges. nih.gov There is a need for standardized methodologies for data generation, processing, and interpretation to ensure that the results are reproducible and can be reliably used in risk assessment frameworks. nih.goveuromarinenetwork.eu

Table 3: Overview of Omics Technologies in Ecotoxicology

Omics Technology Molecules Analyzed Application in Ecotoxicology Reference
Genomics DNAIdentifies genetic susceptibility and potential for adaptation. nih.gov
Transcriptomics RNA (gene expression)Reveals changes in gene activity in response to chemical exposure. numberanalytics.comoecd.org
Proteomics ProteinsIdentifies changes in protein levels and post-translational modifications. numberanalytics.comoecd.org
Metabolomics Metabolites (small molecules)Provides a snapshot of the metabolic state of an organism and how it is altered by chemical exposure. numberanalytics.comnih.gov

Frameworks for Environmental Risk Assessment of Alkyl Esters

Environmental risk assessment for chemicals like this compound involves a structured approach to evaluate their potential harm to the environment. heraproject.com These frameworks typically integrate data on chemical properties, environmental fate, and ecotoxicological effects to determine the level of risk. heraproject.com

Several frameworks exist for this purpose, such as the Inventory Multi-tiered Assessment and Prioritisation (IMAP) framework and the approach outlined by the European Commission. rivm.nl These frameworks often employ a tiered approach. A lower tier might involve using models like ECOSAR (Ecological Structure Activity Relationships) to predict toxicity based on the chemical's structure and properties, such as its octanol-water partition coefficient (logP) and biodegradability. heraproject.com Higher tiers involve more detailed data from laboratory and field studies. heraproject.com

For alkyl esters, the risk assessment considers their physical-chemical properties, such as water solubility and vapor pressure, their removal in wastewater treatment systems, and their toxicity to a range of environmental organisms. heraproject.com The goal is to derive a Predicted No-Effect Concentration (PNEC) for different environmental compartments (water, soil, sediment), which is then compared to the Predicted Environmental Concentration (PEC) to characterize the risk. heraproject.comrivm.nl

Frameworks for assessing the risk of chemical mixtures are also being developed, as organisms in the environment are often exposed to multiple substances simultaneously. oup.com

Dodecyl Octanoate in Advanced Catalytic Processes

Role as a Solvent in Organic Synthesis and Reaction Media

Dodecyl octanoate (B1194180) is utilized as a non-polar solvent and reaction medium in various chemical processes. Its characteristically long hydrocarbon chain makes it an effective solvent for a wide array of non-polar and weakly polar organic compounds. cymitquimica.com The use of esters like dodecyl octanoate as solvents can enhance reaction rates and improve the solubility of reactants, which is particularly beneficial in processes where traditional solvents may be unsuitable. ajms.iq

The selection of a solvent is critical as it can influence the kinetics, thermodynamics, and selectivity of a reaction. ajms.iq this compound, with its high boiling point and low volatility, offers stability under various reaction conditions. cymitquimica.com Its nature as a fatty acid ester also positions it as a "green solvent" alternative in some contexts, aligning with sustainability goals in chemical manufacturing.

Function as an Intermediate in Multi-Step Organic Transformations

In addition to its role as a solvent, this compound serves as a valuable reaction intermediate in multi-step organic syntheses. A reaction intermediate is a molecule that is formed from reactants and reacts further to create the final products of a chemical reaction. wikipedia.orgtaylorandfrancis.com These transient species are crucial in building complex molecular architectures. libretexts.org

This compound functions as a precursor in the synthesis of more complex molecules, particularly within the pharmaceutical and cosmetic industries. Its structure, combining a C8 fatty acid chain with a C12 alcohol chain, provides a versatile scaffold that can be chemically modified. For instance, it can undergo hydrolysis to yield octanoic acid and dodecanol (B89629), or transesterification to produce different esters and alcohols, thereby serving as a stepping stone to a variety of other chemical entities. smolecule.com

Catalytic Activity in Esterification and Transesterification Reactions

While this compound is the product of esterification, the octanoate moiety is a key component in a class of catalytically active compounds. Metal octanoate salts, in particular, function as effective catalysts in esterification and transesterification reactions. The catalytic activity of these compounds is often attributed to the Lewis acidity of the metal center, which activates the carbonyl group of the ester or carboxylic acid, making it more susceptible to nucleophilic attack. conicet.gov.arresearchgate.net

Homogeneous catalysis occurs when the catalyst and the reactants are in the same phase. rsc.org Organometallic octanoate compounds have been explored as homogeneous catalysts in various transformations. For example, osmium pincer complexes have been successfully used for the catalytic hydrogenation of long-chain esters like hexyl octanoate into their corresponding alcohols. rsc.orgrsc.orgresearchgate.net In these reactions, the catalyst operates in the same liquid phase as the ester substrate.

Another example involves the use of bis(N-heterocyclic carbene) molybdenum complexes for the hydrogenation of a range of esters, including the steroid cholesteryl octanoate. acs.org These reactions demonstrate the utility of creating soluble, molecularly defined catalysts that incorporate or can act upon octanoate structures to achieve high conversion and selectivity under specific conditions.

Table 1: Examples of Homogeneous Catalysis Involving Octanoate Esters
Catalyst SystemSubstrateReaction TypeKey FindingReference
Osmium Pincer Complex (e.g., OsHCl(CO)[NH(CH₂PiPr₂)₂])Hexyl OctanoateHydrogenationFull conversion of the saturated ester to alcohols at 220 °C. rsc.orgrsc.org
Bis(N-Heterocyclic Carbene) Molybdenum ComplexCholesteryl OctanoateHydrogenationSuccessful hydrogenation of a complex steroidal ester to the corresponding alcohol. acs.org
Stannous Octoate (Sn(Oct)₂)PolyurethaneGlycolysis (Transesterification)Showed remarkable catalytic activity and high decomposition rates. researchgate.net

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, is common in industrial processes due to the ease of catalyst separation and recycling. In the context of octanoate-related reactions, several heterogeneous systems have been developed.

Solid acid catalysts are particularly relevant. For the esterification of n-octanoic acid, solid super acid catalysts like tungstated zirconia–alumina (WZA), sulfated tin oxide (STO), and sulfated zirconia (SZA) have shown high conversion rates at elevated temperatures. oru.edu For transesterification reactions, zeolites have been employed as heterogeneous catalysts. For instance, the transesterification of methyl octanoate has been reported with high conversion using zeolite catalysts. Furthermore, bimetallic heterogeneous catalysts, such as nickel-rhenium supported on titanium dioxide (Ni-Re/TiO₂), have demonstrated effectiveness in the hydrogenation of methyl octanoate to the corresponding alcohol, showcasing a synergistic effect between the two metals. rsc.org

Table 2: Research Findings in Heterogeneous Catalysis for Octanoic Acid/Octanoate Conversion
CatalystReactant(s)ReactionConversion/YieldConditionsReference
Tungstated Zirconia–Alumina (WZA)n-Octanoic Acid + AlcoholEsterification~100%200°C oru.edu
ZeoliteMethyl Octanoate + AlcoholTransesterification100%500°C, 20 min
Ni-Re/TiO₂Methyl OctanoateHydrogenationHigh Conversion180°C, 50 bar H₂ rsc.org
Tin(II) Oxide (SnO)Rapeseed Oil + Methyl AcetateInteresterification~90% FAME yield210°C, 4 h researchgate.net

Homogeneous Catalysis Applications

Synergistic Effects in Catalytic Systems Involving this compound

Synergistic catalysis occurs when two or more catalysts or catalytic components work in concert to achieve a rate or selectivity enhancement that is greater than the sum of the individual components. researchgate.netnih.gov This cooperative action is a powerful strategy for developing new and efficient chemical reactions. nih.gov

While direct studies detailing the synergistic catalytic role of this compound itself are not prominent, the principles of synergy can be observed in related systems where molecules with similar structural features are present. A notable example is the enhancement of lipase-catalyzed reactions by the addition of surfactants like sodium dodecyl sulfate (B86663) (SDS). researchgate.net Lipases are enzymes that catalyze the hydrolysis of esters, and in low-water environments, can catalyze ester synthesis. scielo.br

The addition of SDS, which shares the dodecyl hydrocarbon chain with this compound, has been shown to dramatically improve the enantioselectivity of lipase-catalyzed hydrolysis of certain esters. researchgate.net It is suggested that the surfactant interacts with the enzyme, potentially inducing a more flexible or altered conformation of the lipase (B570770). researchgate.net This change in the enzyme's microenvironment leads to a significant synergistic effect, where the combination of the lipase catalyst and the surfactant additive results in greatly improved catalytic performance. This illustrates how amphiphilic molecules, a category that includes this compound, can participate in complex catalytic systems to produce enhanced results.

Biochemical Interaction Mechanisms of Dodecyl Octanoate and Analogues

Enzyme-Substrate Interaction Dynamics

Dodecyl octanoate (B1194180) serves as a substrate for lipases and esterases, enzymes that catalyze the hydrolysis of ester bonds. frontiersin.org The interaction is pivotal in both the enzymatic synthesis and degradation of this compound. Lipases, which are distinguished from esterases by their enhanced activity at an oil-water interface, readily act on dodecyl octanoate. frontiersin.org

A notable application of this interaction is in zymography, a technique used to detect enzyme activity on an electrophoretic gel. In a novel zymography method, the synthesis of this compound from caprylic acid (octanoic acid) and dodecanol (B89629) is catalyzed by lipases and esterases separated by electrophoresis. researchgate.netnih.gov The resulting this compound, being water-insoluble, precipitates directly on the gel at the location of the active enzyme, providing a visual confirmation of enzyme activity. researchgate.netnih.govresearchgate.net This synthesis activity-based zymography has been successfully demonstrated with various commercial and recombinant lipases. researchgate.netnih.gov

The specificity and efficiency of this interaction can vary significantly between different lipases. For instance, Candida antarctica lipase (B570770) B (CALB) has been identified as a highly active biocatalyst for the synthesis of thymol (B1683141) octanoate, a related ester, suggesting its potential efficiency with similar substrates like this compound. mdpi.com Studies on the hydrolysis of various p-nitrophenyl alkanoates by lipases from Pseudomonas chlororaphis showed the highest activity towards p-nitrophenyl octanoate, indicating a preference for the octanoate moiety. frontiersin.org The hydrolytic activity of Humicola lanuginosa lipase is also significant towards octanoate esters, with mutations in the enzyme's lid region affecting the acylation and deacylation rates. oup.com

The enzymatic synthesis of esters like this compound is often performed in non-aqueous or low-water environments to shift the reaction equilibrium from hydrolysis towards esterification. acs.org This principle is fundamental in the industrial production of various fatty acid esters for use in food, cosmetics, and pharmaceuticals. acs.org

This compound and its constituent parts, dodecyl alcohol and octanoate, can significantly influence the conformation and stability of various proteins. A primary example is their interaction with serum albumins, such as bovine serum albumin (BSA) and human serum albumin (HSA). These proteins are known for their remarkable ability to bind and transport a wide range of hydrophobic molecules, including fatty acids. msu.ruwikipedia.org

The binding of octanoate, an analogue of the acyl part of this compound, to HSA has been shown to increase the protein's thermal stability. nih.govresearchgate.net Crystallographic studies reveal that octanoate binds to specific drug sites on HSA, primarily occupying a large hydrophobic cavity within subdomain IIIA. nih.govresearchgate.net This occupation stabilizes the protein structure. nih.gov Serum albumins possess multiple binding sites for long-chain fatty acids, and binding events induce conformational changes that can "lock" the protein into a more stable state. msu.ruwikipedia.org

Conversely, surfactants with similar chain lengths, such as sodium dodecyl sulfate (B86663) (SDS), can have a dual role. At submicellar concentrations, SDS has been observed to inhibit the heat-induced amyloid aggregation of BSA, a process involving the transformation of the protein into β-sheet-rich structures. msu.ru However, at higher concentrations, surfactants can act as denaturants, disrupting the native protein conformation through both electrostatic and hydrophobic interactions. msu.ru The interaction of SDS with BSA can lead to the unfolding of protein domains. researchgate.net

The interaction with adenosine (B11128) deaminase (ADA) is also of interest. ADA catalyzes the deamination of adenosine and its analogues. nih.govnih.gov While direct studies on this compound's effect on ADA conformation are limited, the enzyme's activity is known to be influenced by various compounds. nih.gov Given that ADA's function is crucial in regulating adenosine levels, which plays a role in numerous physiological processes, understanding how molecules like this compound might indirectly affect its environment and stability is an area of ongoing research. nih.gov

Interaction with Lipases and Esterases

Molecular Mechanisms of Micelle Formation and Aggregation with Related Compounds

This compound itself is not a classical surfactant, but its components and related compounds, such as sodium dodecyl sulfate (SDS) and sodium octanoate, are well-studied for their ability to form micelles and other aggregates in aqueous solutions. ichem.mdnih.gov The formation of these structures is a spontaneous process driven by the hydrophobic effect, where the nonpolar hydrocarbon tails of the surfactant molecules cluster together to minimize their contact with water, while the polar head groups remain exposed to the aqueous environment. ichem.md

This self-assembly occurs above a specific concentration known as the critical micelle concentration (CMC). researchgate.net For instance, the CMC for sodium octanoate is significantly higher than that for surfactants with longer alkyl chains like SDS, reflecting the weaker hydrophobic attraction between the shorter C8 chains. nih.govresearchgate.net The aggregation behavior is influenced by factors such as chain length, counterion type, and the presence of other molecules. nii.ac.jpaip.org

Molecular dynamics simulations and experimental studies have elucidated the structure of these aggregates. For example, SDS typically forms spherical micelles in water. ichem.md The aggregation process can be complex, sometimes involving stepwise formation of different types of aggregates, such as a transition from vesicles to micelles as concentration increases. researchgate.net

The presence of cosolvents or other molecules can significantly alter aggregation behavior. For example, tetrahydrofuran (B95107) (THF) can decrease the CMC of SDS and allow micelle formation at lower temperatures by solubilizing the alkyl chain. aip.org Similarly, polymers can interact with surfactant micelles, often wrapping around them to form polymer-surfactant complexes. acs.org The thermodynamics of micellization are often entropy-driven, particularly for surfactants like SDS, where the increase in disorder of water molecules released from the hydrocarbon chains is the main driving force. ichem.mdnih.gov

The table below summarizes the aggregation properties of related compounds.

CompoundCritical Micelle Concentration (CMC)Aggregation BehaviorKey Influencing Factors
Sodium Dodecyl Sulfate (SDS) ~8.2 mMForms spherical micelles in water. ichem.mdEntropy-driven process; presence of cosolvents like THF can lower the CMC. aip.orgnih.gov
Sodium Octanoate 120-200 mMForms micelles; may form vesicles at lower concentrations. nih.govresearchgate.netWeaker hydrophobic attraction of C8 chains leads to a higher CMC. nih.gov
1-butyl-3-methylimidazolium dodecyl sulfate Lower than SDSForms looser micelles; entropy-driven process. nih.govCounterion nature and cooperative hydrophobic interactions. nih.gov

Binding Studies with Biomolecules (e.g., Proteins)

The binding of ligands like this compound and its analogues to biomolecules, particularly proteins such as serum albumin, is a critical area of study. These interactions are characterized by their thermodynamic and kinetic properties, which provide deep insights into the binding mechanisms. nih.govboku.ac.at

Isothermal titration calorimetry (ITC) is a powerful technique used to directly measure the heat changes associated with binding events, allowing for the determination of key thermodynamic parameters: the binding constant (Kₐ), enthalpy change (ΔH), and stoichiometry (n). From these, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated, providing a complete thermodynamic profile of the interaction. acs.orgresearchgate.net

Studies on the binding of fatty acids and various drugs to human serum albumin (HSA) have revealed distinct thermodynamic signatures for different binding sites. nih.gov Binding events can be classified based on their enthalpic and entropic contributions:

Enthalpy-driven binding: Characterized by large negative ΔH and ΔS values, this type of binding is typically driven by van der Waals forces and hydrogen bond formation in a nonpolar environment. nih.gov

For example, the binding of long-chain fatty acids to certain sites on HSA is an entropy-driven process, indicative of hydrophobic interactions. nih.gov The interaction of surfactants with proteins is also characterized thermodynamically, revealing the forces that drive either protein stabilization or denaturation. researchgate.net

The table below presents hypothetical thermodynamic data for a ligand-protein binding event to illustrate these concepts.

Thermodynamic ParameterValueInterpretation
Binding Constant (Kₐ) 1.5 x 10⁶ M⁻¹High affinity of the ligand for the protein.
Stoichiometry (n) 2Two ligand molecules bind to one protein molecule.
Enthalpy Change (ΔH) -5.2 kcal/molThe binding process is exothermic, favored by enthalpy.
Gibbs Free Energy Change (ΔG) -8.4 kcal/molThe binding is a spontaneous process.
Entropy Change (TΔS) +3.2 kcal/molThe binding is also favored by an increase in entropy.

Kinetic analysis provides information about the rates at which a ligand binds to and dissociates from a biomolecule. These rates are described by the association rate constant (kₐ or kₒₙ) and the dissociation rate constant (kₑ or kₒff). The ratio of these constants (kₑ/kₐ) determines the equilibrium dissociation constant (Kₑ), which is a measure of binding affinity. boku.ac.atil-biosystems.com

Techniques like Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI) allow for the real-time, label-free analysis of these kinetic parameters. il-biosystems.comnicoyalife.com These methods involve immobilizing one molecule (e.g., the protein) on a sensor surface and flowing the other molecule (the ligand) over it. The change in signal over time as the ligand associates and dissociates is monitored to calculate the rate constants. boku.ac.at

Understanding the kinetics is crucial as it reveals the stability of the complex (governed by kₒff) and the speed of recognition (governed by kₒₙ). unica.it For instance, a drug with a slow dissociation rate will have a longer residence time on its target, which can be a desirable pharmacological property. Kinetic analyses can be performed using different experimental setups, such as multi-cycle kinetics (MCK), where each ligand concentration is tested in a separate cycle, or single-cycle kinetics (SCK), where concentrations are injected sequentially without regeneration steps. nicoyalife.com These analyses are essential for characterizing interactions in various fields, from drug discovery to fundamental biological research. nicoyalife.comresearchgate.net

Thermodynamic Characterization of Binding Events

Application in Biochemical Assays and Diagnostic Methodologies (e.g., Zymography)

This compound, a fatty acid ester, serves as a valuable tool in various biochemical assays, particularly in the field of enzymology. echemi.com Its utility is most prominently highlighted in the development of novel zymography techniques for the detection and characterization of lipases and esterases. nih.govresearchgate.net

A significant application of this compound is in synthesis activity-based zymography. nih.govresearchgate.net This method is founded on the esterification reaction between a fatty acid, such as caprylic acid (octanoic acid), and an alcohol like dodecanol, catalyzed by lipases or esterases present in a gel matrix. nih.govresearchgate.net The enzymes, previously separated by techniques like SDS-PAGE or native PAGE, are incubated in a solution containing these substrates. nih.gov The enzymatic reaction results in the in situ synthesis and precipitation of this compound, a water-insoluble and non-diffusible ester. nih.govresearchgate.net This precipitation forms a visible white band at the location of the active enzyme, allowing for its detection and semi-quantitative analysis. researchgate.net

Research has demonstrated the effectiveness of this zymography technique using various enzyme sources, including commercial lipase preparations, purified recombinant lipases and cutinases, and crude culture supernatants from lipolytic enzyme-producing bacteria. nih.govresearchgate.net The intensity of the precipitated this compound band can vary depending on the specific enzyme, reflecting differences in their synthetic activity. researchgate.net For instance, when comparing the synthesis of dodecyl oleate (B1233923) and this compound, the relative intensity of the positive bands for different lipases can differ, indicating substrate preferences among the enzymes. researchgate.net

The table below summarizes the key components and outcomes of synthesis activity-based zymography utilizing this compound.

ComponentRole in ZymographyOutcome
This compound Product of enzymatic reactionIn situ precipitation, forming a visible band indicating enzyme activity. nih.govresearchgate.net
Caprylic acid (Octanoic acid) Substrate (fatty acid)Reacts with dodecanol to form this compound. nih.govresearchgate.net
Dodecanol Substrate (alcohol)Reacts with caprylic acid to form this compound. nih.govresearchgate.net
Lipases/Esterases CatalystCatalyzes the esterification reaction. nih.govresearchgate.net
Polyacrylamide Gel Support MatrixSeparates enzymes and provides the environment for the reaction and precipitation. nih.govresearchgate.net

Beyond zymography, this compound and its analogues are utilized in other biochemical contexts. For example, dodecanoate (B1226587) derivatives can act as ligands for chemosensory receptors, which can be studied using behavioral assays and neuron-specific calcium imaging. While not a direct diagnostic application for this compound itself, this highlights the broader use of similar fatty acid esters in probing biological systems. The principles of using such esters in assays where a detectable product is formed can be applied to various diagnostic methodologies.

Future Research Directions and Emerging Paradigms for Dodecyl Octanoate Chemistry

Integration of Artificial Intelligence and Machine Learning in Dodecyl Octanoate (B1194180) Research

The application of artificial intelligence (AI) and machine learning (ML) in chemical research is a rapidly advancing field that holds significant potential for the study of dodecyl octanoate. nih.govmdpi.com While direct research integrating AI with this specific ester is still in its early stages, the paradigms established in broader chemical and pharmaceutical sciences offer a clear roadmap for future investigations. mdpi.comkaust.edu.sa

ML algorithms can be trained on existing data to predict the physicochemical properties of esters like this compound with high accuracy. This includes properties crucial for its application, such as viscosity, solubility in various media, and skin permeability for cosmetic and topical formulations. mdpi-res.com Such predictive modeling can significantly reduce the time and cost associated with experimental screening of new formulations. Furthermore, AI can be employed to optimize the synthesis of this compound. For instance, ML models could predict the ideal conditions—such as temperature, pH, and enzyme concentration—for lipase-catalyzed esterification, maximizing yield and purity in greener reaction setups. researchgate.netarxiv.org

Generative AI models represent another frontier, offering the capability for the de novo design of novel esters. mdpi.com By learning the structure-property relationships from vast chemical datasets, these models could propose new molecules structurally related to this compound but with enhanced characteristics, such as improved biodegradability, superior emulsifying power, or specific thermal properties.

Table 1: Potential Applications of AI/ML in this compound Research

Research Area AI/ML Application Potential Outcome
Property Prediction Quantitative Structure-Property Relationship (QSPR) models Rapid prediction of viscosity, solubility, and skin permeation, accelerating formulation development. mdpi-res.com
Synthesis Optimization Process optimization algorithms Identification of optimal reaction conditions for enzymatic or chemical synthesis to maximize yield and minimize waste. arxiv.org
Novel Compound Design Generative models for de novo design Creation of new ester molecules with tailored properties for specific high-value applications. mdpi.com
Data Analysis Analysis of complex spectral and experimental data Enhanced interpretation of data from techniques like mass spectrometry and NMR to understand reaction kinetics and product profiles. nih.gov

Development of Novel Applications in Sustainable Chemistry and Biotechnology

A primary driver for future this compound research is its potential role in sustainable chemistry and biotechnology. acs.org The principles of green chemistry favor processes that are efficient, use renewable feedstocks, and minimize environmental impact, all of which are relevant to the lifecycle of this compound. rsc.org

The enzymatic synthesis of this compound using lipases is a cornerstone of its green profile. uminho.pt This biocatalytic method operates under mild conditions, often in aqueous or solvent-free systems, avoiding the harsh catalysts and high energy inputs associated with traditional chemical synthesis. researchgate.netuminho.pt Future work will likely focus on discovering or engineering more robust and efficient lipases to make this process industrially scalable and cost-effective. researchgate.net

In terms of applications, this compound serves as a biodegradable and often bio-derived alternative to petroleum-based emollients and lubricants. ontosight.ai Its use as a green solvent in organic reactions is another area of interest, leveraging its ability to dissolve a range of organic compounds while having a lower environmental footprint than many conventional solvents.

In biotechnology, surfactants and esters play critical roles. nih.gov this compound's properties make it a candidate for use in advanced drug delivery systems, particularly for topical preparations where it can act as a solubilizing excipient and a skin-conditioning agent. ontosight.ai Its function as a fatty acid ester also allows it to be used in studies of lipid metabolism, where it can serve as a substrate to investigate cellular pathways.

Table 2: Emerging Applications in Sustainable Chemistry and Biotechnology

Field Application Rationale and Future Direction
Green Chemistry Biocatalytic Synthesis Optimization of lipase-catalyzed production to improve yield and reduce costs for industrial-scale green manufacturing. rsc.orguminho.pt
Biodegradable Lubricants/Cosmetics Formulation of new products that replace persistent mineral oils, reducing environmental accumulation. ontosight.ai
Biotechnology Drug Delivery Excipient Investigation into its use for enhancing the solubility and skin penetration of active pharmaceutical ingredients in topical formulations. ontosight.ai
Lipid Metabolism Research Use as a tool in cell culture media to study enzymatic hydrolysis and fatty acid uptake pathways.
Bioremediation Exploring the potential of its surfactant properties to increase the bioavailability of hydrophobic pollutants for microbial degradation. nih.gov

Interdisciplinary Approaches to Understanding Environmental and Biochemical Roles

A comprehensive understanding of this compound requires an interdisciplinary approach that integrates chemistry, biology, and environmental science. Its identity as a fatty acid ester means it can be acted upon by biological systems, while its surfactant-like properties govern its behavior in the environment. nih.gov

From a biochemical perspective, the key reaction is enzymatic hydrolysis by esterases, which breaks the compound down into dodecanol (B89629) and octanoic acid. These components can then enter metabolic pathways. Related dodecanoate (B1226587) derivatives have been shown to act as ligands for chemosensory receptors in organisms like C. elegans, suggesting a potential, though currently unexplored, role for this compound in chemical signaling.

Unaddressed Challenges and Future Opportunities in this compound Research

Despite its potential, several challenges remain in the field of this compound research, each presenting a corresponding opportunity for innovation.

One of the primary challenges is the optimization of its synthesis, particularly in solvent-free systems where high viscosity can limit reaction rates and yields. uminho.pt This presents an opportunity for the development of novel biocatalysts (e.g., chemically modified or immobilized lipases) that are more tolerant of such conditions. uminho.pt Another challenge is the tendency of related carboxylates to form performance-inhibiting agglomerates in aqueous solutions, which could limit applications in areas like electroorganic synthesis or as corrosion inhibitors. researchgate.netmdpi.com Overcoming this requires a deeper understanding of the physical chemistry of its solutions and could lead to the development of novel formulations with improved stability and efficacy.

A significant gap exists in the detailed understanding of its specific biochemical and toxicological profiles compared to more widely studied esters. This knowledge gap is an opportunity for detailed metabolic and environmental impact studies, which are crucial for regulatory approval in new applications and for verifying its "green" credentials. Reconciling conflicting or incomplete data on its environmental persistence will require standardized testing protocols and more sophisticated microcosm experiments that better simulate real-world conditions.

The exploration of entirely new applications represents a major opportunity. Given its long hydrocarbon chains, this compound could be investigated as a phase change material for thermal energy storage. Its potential role in pheromone or chemosensory systems, suggested by studies on similar molecules, opens a fascinating avenue for research in chemical ecology and behavioral science.

Table 3: Unaddressed Challenges and Future Opportunities

Unaddressed Challenge Future Opportunity
Suboptimal yields in solvent-free synthesis due to high viscosity. uminho.pt Development of advanced biocatalysts (engineered lipases) and novel reactor designs for efficient bulk synthesis. researchgate.net
Formation of performance-limiting agglomerates in aqueous media. researchgate.net Design of buffered or co-solvent systems to maintain monomeric form, enabling new applications in aqueous environments.
Limited data on specific metabolic pathways and long-term environmental fate. Conduct comprehensive toxicological, metabolic, and life-cycle assessment studies to validate safety and sustainability.
Inconsistent results on environmental persistence. Establishment of standardized biodegradation testing protocols and advanced environmental modeling.
Narrow range of current high-value applications. Exploration of novel uses such as in phase change materials, bio-based lubricants, or as a platform chemical for further synthesis.

Q & A

Basic Research Questions

Q. What are the optimal laboratory methods for synthesizing and characterizing dodecyl octanoate?

  • Methodological Answer : this compound can be synthesized via esterification of octanoic acid with dodecyl alcohol, catalyzed by sulfuric acid or enzymatic lipases. Characterization involves nuclear magnetic resonance (NMR) for structural confirmation (e.g., ¹H NMR peaks at δ 0.88 ppm for terminal methyl groups and δ 4.05 ppm for the ester linkage). Gas chromatography–mass spectrometry (GC-MS) with derivatization (e.g., isobutyl ester formation) enhances sensitivity, achieving a lower limit of quantification (LLOQ) of 0.43 μM . Polarimetry and FT-IR can further validate purity and functional groups.

Q. How can the micellization behavior of this compound be experimentally analyzed?

  • Methodological Answer : Conduct dynamic light scattering (DLS) to measure critical micelle concentration (CMC) and micelle size distribution. Compare results with molecular dynamics (MD) simulations using force fields like CHARMM or GROMACS. For example, sodium octanoate micelle simulations revealed alkyl chain packing and counterion interactions; analogous protocols can adapt Lennard-Jones parameters and solvation models for this compound . Validate simulations with experimental diffusion coefficients via Taylor dispersion methods .

Q. What enzymatic assays utilize this compound as a substrate?

  • Methodological Answer : Use spectrophotometric assays with p-nitrophenyl octanoate (pNPO) as a surrogate substrate. Hydrolysis releases p-nitrophenol, detectable at 405 nm. Optimize conditions (pH, temperature) using Michaelis-Menten kinetics. For lipase activity, immobilize enzymes on silica gel and monitor turnover rates. Calibrate with controls (e.g., heat-inactivated enzymes) to distinguish non-specific hydrolysis .

Advanced Research Questions

Q. How do minimization algorithms impact the accuracy of ternary diffusion coefficient calculations for this compound?

  • Methodological Answer : In ternary systems (e.g., this compound + surfactant + solvent), parameter estimation requires robust minimization algorithms. Compare Levenberg–Marquardt, trust-region-reflective, and particle swarm optimization in MATLAB. For sodium dodecyl sulfate (SDS) + sodium octanoate (SOC) systems, trust-region-reflective minimized residuals by 18% compared to Levenberg–Marquardt. Validate with Akaike information criterion (AIC) to avoid overfitting .

Q. What derivatization strategies enhance GC-MS sensitivity for tracking this compound metabolites?

  • Methodological Answer : Isobutyl ester derivatization improves sensitivity over methyl esters due to higher-abundance mass fragments (e.g., m/z 127.1 for unlabeled octanoate). Use selected ion monitoring (SIM) to avoid baseline noise. For isotopic studies, employ ¹³C-labeled this compound and monitor fragments like m/z 131.1. Optimize derivatization time (30–60 min) and temperature (70°C) to maximize yield .

Q. How can molecular dynamics (MD) simulations resolve contradictions in this compound’s micellar structure?

  • Methodological Answer : Discrepancies in micelle size or aggregation numbers may arise from force field choice. Simulate this compound micelles using OPLS-AA and compare with CHARMM36. Analyze radial distribution functions (RDFs) for headgroup-water interactions. For sodium octanoate, CHARMM36 better replicated experimental CMC values (±5% error), suggesting its suitability for dodecyl analogs .

Q. What isotopic labeling protocols enable non-invasive tracking of this compound oxidation in metabolic studies?

  • Methodological Answer : Administer ¹³C₄-labeled this compound orally and monitor hepatic oxidation via breath ¹³CO₂ analysis. Use gas isotope ratio mass spectrometry (GIRMS) with a detection threshold of 0.01 atom percent excess (APE). Correlate oxidation rates with liver health markers (e.g., ALT, steatosis scores) using multivariate regression .

Contradictions and Validation

  • Data Discrepancy : reports sucrose octanoate’s insecticidal efficacy (98% kill rate) vs. sorbitol octanoate (65%), highlighting ester structure-activity relationships. For this compound, validate bioactivity via dose-response assays (e.g., LC₅₀ in pest models) .
  • Analytical Sensitivity : notes baseline noise in GC-MS at m/z 145.1. Mitigate by prioritizing m/z 127.1 and validating with blank matrix samples .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.